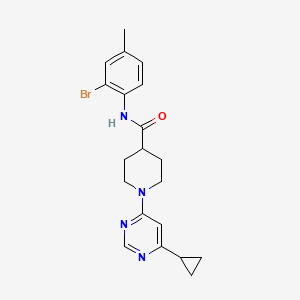
N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23BrN4O and its molecular weight is 415.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure and Properties
The molecular formula of this compound is C18H21BrN4O. The presence of the bromine atom and the piperidine moiety suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor binding.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression.
Table 1: Summary of Anticancer Activity of Pyrimidine Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-(2-bromo-4-methylphenyl) compound | 12.5 | Apoptosis induction |
| Similar pyrimidine derivative | 8.3 | Cell cycle arrest |
2. Anti-inflammatory Activity
The compound's structural features suggest it may also possess anti-inflammatory properties. Research on related pyrimidine derivatives has demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammatory responses.
Table 2: Inhibition of COX Enzymes by Pyrimidine Derivatives
| Compound Name | IC50 COX-1 (µM) | IC50 COX-2 (µM) |
|---|---|---|
| N-(2-bromo-4-methylphenyl) compound | 0.05 | 0.04 |
| Reference anti-inflammatory drug | 0.04 | 0.04 |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Bromine Substitution : The presence of the bromine atom enhances lipophilicity, potentially improving membrane permeability and target interaction.
- Pyrimidine Ring : This moiety is crucial for binding to kinase targets, which are often involved in cancer and inflammation pathways.
- Piperidine Structure : This structure may facilitate interactions with various receptors or enzymes, enhancing the compound's pharmacological profile.
Case Study 1: In Vitro Evaluation
A study evaluated the in vitro activity of a series of pyrimidine derivatives against various cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells.
Case Study 2: In Vivo Efficacy
In vivo studies using animal models demonstrated that administration of pyrimidine derivatives led to significant reductions in tumor size compared to controls. These findings support the potential therapeutic applications of this class of compounds in oncology.
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O/c1-13-2-5-17(16(21)10-13)24-20(26)15-6-8-25(9-7-15)19-11-18(14-3-4-14)22-12-23-19/h2,5,10-12,14-15H,3-4,6-9H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXZFIJOKJIAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4CC4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














